N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide
Overview
Description
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is characterized by the presence of a benzenesulfonamide group attached to a 4-hydroxy-3,5-dimethylphenyl moiety
Mechanism of Action
Target of Action
The primary target of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition results in changes in the tumor cells’ metabolism, shifting it from anaerobic glycolysis, which causes a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, the compound interferes with the tumor cells’ ability to proliferate uncontrollably and adapt to hypoxic conditions .
Pharmacokinetics
The compound’s molecular weight (27733900) and its LogP value (396360) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action environment of this compound is primarily within the tumor microenvironment. The compound’s efficacy and stability may be influenced by factors such as the pH of the tumor microenvironment and the presence of hypoxic conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2,6-dimethylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-amino-3,5-dimethylphenylbenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties, showing selective inhibition of certain cancer cell lines and bacterial growth.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethylphenylboronic acid: Shares the 4-hydroxy-3,5-dimethylphenyl moiety but differs in the functional group attached.
4-hydroxy-3,5-dimethylphenyl thiocyanate: Similar structure with a thiocyanate group instead of the sulfonamide group.
4-hydroxy-3,5-dimethylbenzaldehyde: Contains the same phenyl group but with an aldehyde functional group.
Uniqueness
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is unique due to its combination of the sulfonamide group with the 4-hydroxy-3,5-dimethylphenyl moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-12(9-11(2)14(10)16)15-19(17,18)13-6-4-3-5-7-13/h3-9,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYGDNHJYJIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350137 | |
Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50994-42-8 | |
Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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